In-Depth Technical Guide: Synthesis and Characterization of Isoquinoline-5-carbaldehyde
In-Depth Technical Guide: Synthesis and Characterization of Isoquinoline-5-carbaldehyde
Introduction: The Strategic Importance of Isoquinoline-5-carbaldehyde
Isoquinoline-5-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a fused benzene and pyridine ring system with a reactive aldehyde group at the 5-position, renders it an invaluable intermediate for the construction of complex molecular frameworks.[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Isoquinoline-5-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The methodologies discussed herein are grounded in established chemical principles, ensuring reproducibility and scalability.
The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Specifically, Isoquinoline-5-carbaldehyde serves as a key precursor in the synthesis of novel therapeutic agents and functional materials.[1] Its applications extend to the development of fluorescent probes for biological imaging, highlighting its versatility in diverse scientific domains.[1]
This document will delve into the practical aspects of preparing Isoquinoline-5-carbaldehyde, offering a critical analysis of various synthetic strategies. Furthermore, it will provide a detailed protocol for the rigorous characterization of the final product, employing a suite of spectroscopic techniques to confirm its identity and purity.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of Isoquinoline-5-carbaldehyde is paramount for its safe handling and effective use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO | [1][5][6] |
| Molecular Weight | 157.17 g/mol | [1][5][6] |
| Appearance | Yellow to light brown solid/powder | [1][5] |
| Melting Point | 113-122 °C | [7][8] |
| Boiling Point | 331.7 ± 15.0 °C at 760 mmHg | [5][7] |
| CAS Number | 80278-67-7 | [1][5][6] |
| Purity | ≥ 96% (GC/HPLC) | [1][8] |
Safety Information: Isoquinoline-5-carbaldehyde is classified as an irritant and is harmful if swallowed.[5][6] It can cause serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored at 0-8°C.[1]
Synthetic Methodologies: A Comparative Analysis
The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses.[9][10][11][12] These methods typically involve the cyclization of a β-phenylethylamine derivative. However, the direct synthesis of Isoquinoline-5-carbaldehyde often involves the modification of a pre-existing isoquinoline scaffold. Below, we explore common and effective strategies.
Diagram of Synthetic Pathways
Caption: Key synthetic routes to Isoquinoline-5-carbaldehyde.
Protocol 1: Oxidation of 5-(Hydroxymethyl)isoquinoline
This is a common and reliable method that utilizes a readily available starting material. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-(hydroxymethyl)isoquinoline in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetone). The choice of solvent depends on the selected oxidizing agent.
-
Addition of Oxidant: Add a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) to the solution. MnO₂ is often preferred due to its selectivity for allylic and benzylic alcohols and the ease of workup.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the manganese salts or PCC byproducts. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Isoquinoline-5-carbaldehyde.
Protocol 2: Reduction of Isoquinoline-5-carbonitrile
This method offers an alternative route starting from the corresponding nitrile. The use of a controlled reducing agent is essential to stop the reduction at the aldehyde stage.
Step-by-Step Methodology:
-
Inert Atmosphere: Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve isoquinoline-5-carbonitrile in an anhydrous solvent such as toluene or dichloromethane.
-
Cooling: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene) to the cooled solution. The stoichiometry of DIBAL-H should be carefully controlled (typically 1.1 to 1.5 equivalents).
-
Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a suitable reagent, such as methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid).
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography as described in Protocol 1.
Comprehensive Characterization
Unambiguous characterization of the synthesized Isoquinoline-5-carbaldehyde is crucial to confirm its structure and assess its purity. A combination of spectroscopic techniques is employed for this purpose.
Diagram of Characterization Workflow
Caption: Workflow for the purification and characterization of Isoquinoline-5-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Isoquinoline-5-carbaldehyde will exhibit characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will show a complex splitting pattern consistent with the substituted isoquinoline ring system.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will have a characteristic chemical shift in the range of 190-200 ppm.
Experimental Protocol for NMR Spectroscopy: [13][14]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.[13][14]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Data: For Isoquinoline-5-carbaldehyde (C₁₀H₇NO), the high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its exact mass (158.0600).
Experimental Protocol for Mass Spectrometry: [13]
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[13][15]
-
Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Data: The IR spectrum of Isoquinoline-5-carbaldehyde will show a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Other characteristic peaks for the aromatic C-H and C=C bonds will also be present.[13]
Experimental Protocol for IR Spectroscopy: [13]
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.[13]
Summary of Expected Spectroscopic Data
| Technique | Key Feature | Expected Value/Region |
| ¹H NMR | Aldehyde Proton (CHO) | ~10 ppm (singlet) |
| Aromatic Protons | 7.5 - 9.5 ppm (complex multiplets) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 - 200 ppm |
| Aromatic Carbons | ~120 - 150 ppm | |
| Mass Spec (HRMS) | [M+H]⁺ | m/z ≈ 158.0600 |
| IR Spectroscopy | C=O Stretch | ~1690 - 1715 cm⁻¹ |
Applications in Drug Discovery and Materials Science
Isoquinoline-5-carbaldehyde is a valuable starting material for the synthesis of a diverse range of biologically active molecules and functional materials.[1]
-
Pharmaceuticals: It is a key intermediate in the synthesis of compounds with potential anticancer and anti-inflammatory activities.[1] The aldehyde functionality allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex drug candidates. For instance, it can be used to synthesize thiosemicarbazone derivatives, a class of compounds known for their antitumor properties.[4]
-
Fluorescent Probes: The isoquinoline core possesses inherent fluorescence properties, which can be modulated by the introduction of different functional groups. Isoquinoline-5-carbaldehyde serves as a platform for creating novel fluorescent probes for imaging and sensing applications in biological systems.[1]
-
Materials Science: The unique electronic properties of the isoquinoline ring system make it an attractive component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[1]
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis and characterization of Isoquinoline-5-carbaldehyde. The outlined protocols, coupled with the comprehensive characterization data, offer a robust framework for researchers and scientists working with this important chemical intermediate. The versatility of Isoquinoline-5-carbaldehyde in organic synthesis underscores its significance in the ongoing quest for novel pharmaceuticals and advanced materials. Adherence to the described methodologies and safety precautions will ensure the successful and safe preparation of this valuable compound.
References
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